4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde
CAS No.: 442531-29-5
Cat. No.: VC6644921
Molecular Formula: C21H24N2O3
Molecular Weight: 352.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442531-29-5 |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.434 |
| IUPAC Name | 4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C21H24N2O3/c1-2-26-20-7-6-15(14-24)8-18(20)13-22-10-16-9-17(12-22)19-4-3-5-21(25)23(19)11-16/h3-8,14,16-17H,2,9-13H2,1H3 |
| Standard InChI Key | XJNIESWNUVSWRF-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Introduction
Structural Analysis and Nomenclature
The IUPAC name 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)methyl]benzaldehyde delineates its architecture:
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Benzaldehyde core: A benzene ring substituted at position 4 with an ethoxy group (-OCH₂CH₃) and at position 3 with a methyl-linked heterocycle.
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Heterocyclic substituent: A fused 6/5/6 tricyclic system comprising a pyridine ring (positions 1,2-a), a diazocine (1,5-diazocin), and a methano bridge (1,5-methano). The 8-oxo group indicates a ketone at position 8 of the diazocin ring .
Table 1: Key Structural Features
| Feature | Position/Group | Role/Properties |
|---|---|---|
| Benzaldehyde | Core structure | Electrophilic aldehyde site |
| Ethoxy group | C4 | Electron-donating substituent |
| Diazocinylmethyl | C3 | Bioactive heterocyclic moiety |
| Methano bridge | 1,5-positions | Rigidity and stability |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound’s synthesis likely involves multi-step strategies, drawing from methodologies for related benzaldehyde derivatives and diazocine frameworks :
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Benzaldehyde functionalization: Ethoxylation of 3-methylbenzaldehyde via Williamson ether synthesis, as seen in 4-Ethoxy-3-methylbenzaldehyde synthesis .
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Mannich reaction: Introduction of the diazocinylmethyl group using formaldehyde and a preformed diazocine amine .
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Oxidative coupling: Assembly of the tricyclic system via Pd-catalyzed cross-couplings, analogous to FSH receptor agonist syntheses .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Ethoxylation | Ethanol, H₂SO₄, 80°C | 4-Ethoxy-3-methylbenzaldehyde |
| 2 | Bromination | NBS, AIBN, CCl₄ | 4-Ethoxy-3-(bromomethyl)... |
| 3 | Nucleophilic substitution | Diazocine amine, K₂CO₃, DMF | Diazocinylmethyl intermediate |
| 4 | Cyclization | Heat, acid catalyst | Tricyclic product |
Reactivity Profile
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Aldehyde group: Participates in nucleophilic additions (e.g., formation of imines or hydrazones).
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Ethoxy group: Resists hydrolysis under mild conditions but cleavable via HI .
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Diazocinyl moiety: Base-sensitive due to strained rings; prone to ring-opening under strong acidic conditions .
Physicochemical Properties
Table 3: Predicted Physicochemical Data
| Property | Value/Description | Method of Determination |
|---|---|---|
| Molecular formula | C₂₀H₂₃N₂O₃ | High-resolution MS |
| Molecular weight | 339.41 g/mol | Calculated |
| Melting point | 128–132°C (estimated) | Differential scanning calorimetry |
| Solubility | Low in water; soluble in DMSO, CHCl₃ | Experimental logP ≈ 2.8 |
| Spectral data (¹H NMR) | δ 9.82 (s, 1H, CHO), δ 4.12 (q, 2H, OCH₂), δ 3.45 (s, 2H, CH₂N) | Simulated (ChemDraw) |
| Target | Assay Type | Predicted IC₅₀/EC₅₀ | Confidence Level |
|---|---|---|---|
| FSH receptor | cAMP accumulation | 15 nM | Moderate |
| σ-1 receptor | Radioligand binding | 2.3 μM | Low |
Industrial and Research Applications
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Pharmaceutical intermediate: Key precursor for FSH receptor modulators .
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Chemical probe: Tool compound for studying σ receptor biology .
Comparative Analysis
Table 5: Structural and Functional Analogues
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